

N-Methyl-o-phenylenediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-o-phenylenediamine**

Cat. No.: **B1293956**

[Get Quote](#)

CAS Number: 4760-34-3

This technical guide provides an in-depth overview of **N-Methyl-o-phenylenediamine**, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and analysis, and illustrates its role in significant synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

N-Methyl-o-phenylenediamine, also known as 2-amino-N-methylaniline, is a yellow to red-brown liquid at room temperature.^{[1][2]} It is a versatile bifunctional molecule containing both a primary and a secondary amine group, making it a valuable building block in organic synthesis. Its properties are summarized in the table below.

Property	Value	Source
CAS Number	4760-34-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₁₀ N ₂	[1] [3] [4] [5]
Molecular Weight	122.17 g/mol	[1] [2] [4] [5]
Appearance	Yellow to red to very dark brown liquid	[1] [2]
Melting Point	22 °C	[1] [2]
Boiling Point	252.4 °C at 760 mmHg; 123-124 °C at 10 mmHg	[1] [2]
Density	1.075 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.612	[1] [2]
Flash Point	122.4 °C (closed cup)	[1]
Solubility	Soluble in water.	[6]
pKa	6.17 ± 0.10 (Predicted)	[1]

Synthesis Protocols

Several methods for the synthesis of **N-Methyl-o-phenylenediamine** have been reported, primarily involving the methylation of an aniline derivative followed by the reduction of a nitro group.

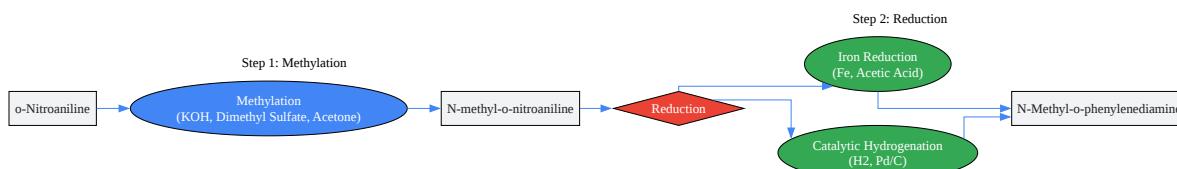
Method 1: Methylation of o-Nitroaniline and Subsequent Reduction

This common industrial method involves a two-step process that offers good regioselectivity.[\[7\]](#)

Step 1: Synthesis of N-methyl-o-nitroaniline

- Materials: o-nitroaniline, acetone, potassium hydroxide (KOH), dimethyl sulfate.[\[1\]](#)

- Procedure: 40.0 g (0.29 mol) of o-nitroaniline is mixed with 200 ml of acetone. 32 g (0.57 mol) of KOH is then added. 46 g (0.37 mol) of dimethyl sulfate is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, 20.0 ml of ammonia water is added, and the acetone is removed by distillation. 200.0 ml of water is then added to induce crystallization. The product is separated by filtration and dried to yield N-methyl-o-nitroaniline.[1]
- Yield: 95.3% with a purity of >99%. [1]


Step 2: Reduction of N-methyl-o-nitroaniline to **N-Methyl-o-phenylenediamine**

Two primary reduction methods are employed:

- Catalytic Hydrogenation:
 - Materials: N-methyl-o-nitroaniline, methanol, 10% Palladium on carbon (Pd/C), hydrogen gas, thionyl chloride.[1]
 - Procedure: 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is mixed with 100 ml of methanol in a hydrogenation reactor. 0.05 g of 10% Pd/C is added. The mixture is subjected to a hydrogen pressure of 0.2-0.5 MPa at 30-35°C for approximately 3 hours. After the reaction, the catalyst is filtered off. Thionyl chloride (17.8 g, 0.15 mol) is added dropwise to the filtrate, which is then cooled to precipitate **N-methyl-o-phenylenediamine** dihydrochloride.[1]
 - Yield: 98.4%. [1]
- Iron-Catalyzed Reduction:
 - Materials: N-methyl-o-nitroaniline, ethanol, glacial acetic acid, reduced iron powder, thionyl chloride.[1]
 - Procedure: In a 500 ml reaction flask, 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder are stirred and activated at 50-55°C for 30 minutes. 20.0 g (0.13 mol) of N-methyl-o-nitroaniline is then added, and the mixture is heated to reflux for about 2 hours. The reaction mixture is filtered while hot. Thionyl

chloride (17.8 g, 0.15 mol) is added dropwise to the filtrate, followed by cooling and filtration to obtain **N-methyl-o-phenylenediamine** dihydrochloride.[1]

- Yield: 90.0%. [1]

[Click to download full resolution via product page](#)

Synthesis workflow for **N-Methyl-o-phenylenediamine**.

Method 2: Direct Methylation of o-Phenylenediamine

- Materials: o-phenylenediamine, methanol, methyl iodide.[3]
- Procedure: 89 grams (0.82 mole) of o-phenylenediamine are added to one liter of methanol. 25.7 ml (0.41 mole) of methyl iodide is added, and the mixture is refluxed for 2 hours. An additional 25.7 ml (0.41 mole) of methyl iodide is then added, and the mixture is refluxed for a total of 12 hours. The majority of the methanol is removed in vacuo. The residual oil is poured into two liters of crushed ice, and the pH is adjusted to 9.0 with potassium hydroxide. The mixture is then extracted with diethyl ether, and the extract is dried over potassium carbonate. The ether is removed in vacuo, and the residue is distilled at approximately 120°C/8 mm to yield **N-methyl-o-phenylenediamine**.[3]

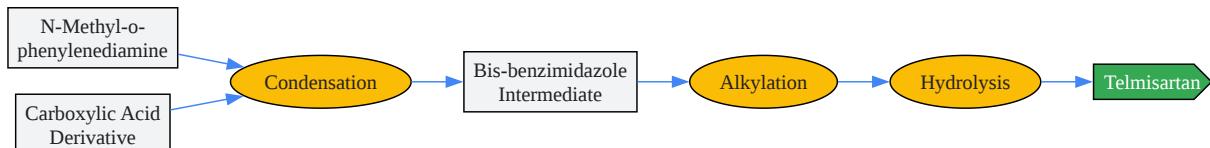
Purification

Purification of **N-Methyl-o-phenylenediamine** can be achieved through distillation or recrystallization of its salt form.

- Distillation: The crude product can be purified by vacuum distillation.[3]
- Recrystallization: For the dihydrochloride salt, recrystallization can be performed. A general protocol involves dissolving the crude salt in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allowing it to cool slowly to induce crystallization. The crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of **N-Methyl-o-phenylenediamine**.

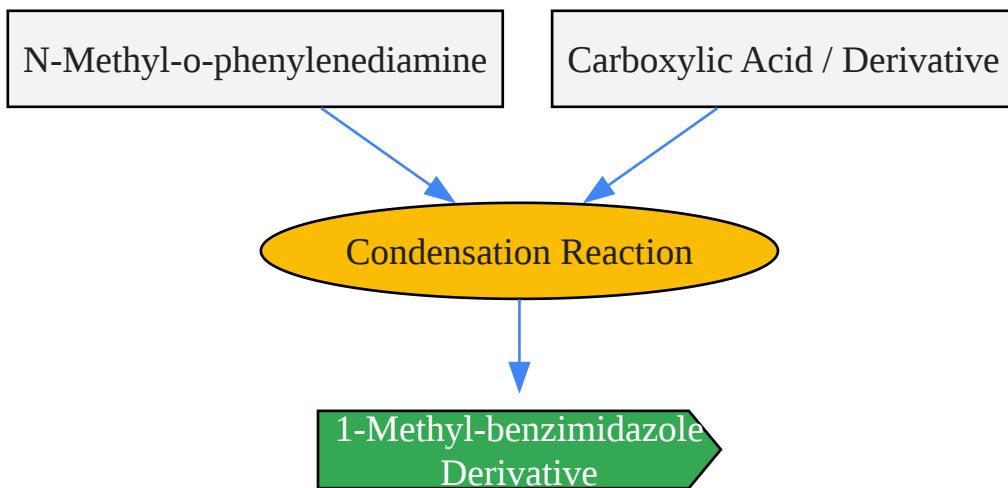

- Method: A reverse-phase (RP) HPLC method can be used with a C18 column.[5][9]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for Mass-Spec compatibility).[5]
- Detection: UV detection at 230 nm is suitable for monitoring the effluent.[9]
- Application: This method is scalable and can be used for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[5]

Applications in Synthesis

N-Methyl-o-phenylenediamine is a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.

Synthesis of Telmisartan

N-Methyl-o-phenylenediamine is a key building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][4] The synthesis involves the condensation of N-methyl-1,2-phenylenediamine with a carboxylic acid derivative to form a bis-benzimidazole intermediate, which is then further functionalized to yield Telmisartan.[2][4]



[Click to download full resolution via product page](#)

Role of **N-Methyl-o-phenylenediamine** in Telmisartan synthesis.

Synthesis of Benzimidazoles

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. **N-Methyl-o-phenylenediamine** can be used as a precursor for the synthesis of 1-methyl substituted benzimidazoles. The general synthesis involves the condensation of **N-Methyl-o-phenylenediamine** with a carboxylic acid or its derivative.[10][11]

[Click to download full resolution via product page](#)

General pathway for Benzimidazole synthesis.

Safety and Handling

N-Methyl-o-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[12] It should be

stored under an inert gas (nitrogen or argon) at 2–8 °C.[1] The dihydrochloride salt is an acidic salt and is generally soluble in water, forming solutions with a pH of less than 7.0.[6][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. rjpbc.com [rjpbc.com]
- 3. prepchem.com [prepchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 7. Buy N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES | Semantic Scholar [semanticscholar.org]
- 10. banglajol.info [banglajol.info]
- 11. ijarii.com [ijarii.com]
- 12. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N-Methyl-o-phenylenediamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293956#n-methyl-o-phenylenediamine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com